Cas no 2105823-45-6 (6-Fluoro-benzofuran-2-carboxylic acid methyl ester)

6-Fluoro-benzofuran-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-benzofuran-2-carboxylic acid methyl ester
- 2-Benzofurancarboxylic acid, 6-fluoro-, methyl ester
- Methyl 6-fluoro-2-benzofurancarboxylate
- 2105823-45-6
- 6-Fluorobenzofuran-2-carboxylic acid methyl ester
- Methyl 6-fluorobenzofuran-2-carboxylate
- EN300-784974
- methyl 6-fluoro-1-benzofuran-2-carboxylate
- SCHEMBL20559147
-
- インチ: 1S/C10H7FO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
- InChIKey: ZJZSVBINTUWFLW-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(F)=CC=C2C=C1C(OC)=O
計算された属性
- せいみつぶんしりょう: 194.03792224g/mol
- どういたいしつりょう: 194.03792224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 39.4Ų
6-Fluoro-benzofuran-2-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-784974-1.0g |
methyl 6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 1.0g |
$871.0 | 2024-05-22 | |
1PlusChem | 1P021VW2-100mg |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 100mg |
$434.00 | 2023-12-19 | |
Aaron | AR021W4E-1g |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 1g |
$1223.00 | 2025-02-14 | |
1PlusChem | 1P021VW2-2.5g |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 2.5g |
$2172.00 | 2023-12-19 | |
Enamine | EN300-784974-0.5g |
methyl 6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 0.5g |
$679.0 | 2024-05-22 | |
Enamine | EN300-784974-2.5g |
methyl 6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 2.5g |
$1707.0 | 2024-05-22 | |
Aaron | AR021W4E-2.5g |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
1PlusChem | 1P021VW2-5g |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 5g |
$3183.00 | 2023-12-19 | |
Aaron | AR021W4E-250mg |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 250mg |
$618.00 | 2025-02-14 | |
1PlusChem | 1P021VW2-1g |
methyl6-fluoro-1-benzofuran-2-carboxylate |
2105823-45-6 | 95% | 1g |
$1139.00 | 2023-12-19 |
6-Fluoro-benzofuran-2-carboxylic acid methyl ester 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
6-Fluoro-benzofuran-2-carboxylic acid methyl esterに関する追加情報
Introduction to 6-Fluoro-benzofuran-2-carboxylic acid methyl ester (CAS No. 2105823-45-6)
6-Fluoro-benzofuran-2-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2105823-45-6, is a fluorinated benzofuran derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 6-Fluoro-benzofuran-2-carboxylic acid methyl ester consists of a benzofuran core substituted with a fluorine atom at the 6-position and a methyl ester group at the 2-position. The presence of the fluorine atom introduces unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The benzofuran scaffold is particularly interesting due to its presence in numerous natural products and bioactive compounds, suggesting potential pharmacological relevance.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom can modulate the lipophilicity and electronic distribution of the molecule, thereby affecting its biological activity. This has led to extensive research into fluorinated benzofuran derivatives as potential candidates for drug development.
One of the most compelling aspects of 6-Fluoro-benzofuran-2-carboxylic acid methyl ester is its utility as a building block in synthetic chemistry. The carboxylic acid methyl ester functionality provides a versatile handle for further derivatization, allowing chemists to modify the molecule in various ways to optimize its biological properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel inhibitors, agonists, or antagonists targeting specific biological pathways.
Recent studies have highlighted the potential of 6-Fluoro-benzofuran-2-carboxylic acid methyl ester in the development of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, researchers have demonstrated that derivatives of this compound can interact with enzymes and receptors involved in inflammatory responses, leading to the development of novel anti-inflammatory agents. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential as an anticancer therapeutic.
The synthesis of 6-Fluoro-benzofuran-2-carboxylic acid methyl ester typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by reduction and esterification, or direct fluorination of pre-existing benzofuran derivatives. The choice of synthetic pathway depends on factors such as availability of starting materials, scalability, and desired purity.
In terms of applications, 6-Fluoro-benzofuran-2-carboxylic acid methyl ester has found utility in both academic research and industrial drug discovery. Academic laboratories have utilized this compound as a substrate for developing new synthetic methodologies and exploring structure-activity relationships (SAR) in various biological assays. Industrial settings have leveraged its properties to design lead compounds for further optimization through high-throughput screening (HTS) and rational drug design approaches.
The pharmacological profile of 6-Fluoro-benzofuran-2-carboxylic acid methyl ester is still being actively investigated, but preliminary data suggest that it may exhibit significant therapeutic potential. Its ability to modulate biological pathways makes it an attractive candidate for treating a wide range of diseases. As research continues, it is expected that more derivatives will be synthesized and tested, further elucidating their mechanisms of action and clinical applicability.
From a chemical perspective, 6-Fluoro-benzofuran-2-carboxylic acid methyl ester represents an excellent example of how structural modifications can influence biological activity. The combination of fluorine substitution with a benzofuran core creates a molecule with unique properties that are difficult to achieve with simpler aromatic systems. This underscores the importance of heterocyclic chemistry in developing new drugs and highlights the need for continued exploration in this area.
Looking ahead, the future prospects for 6-Fluoro-benzofuran-2-carboxylic acid methyl ester appear promising. Advances in computational chemistry and machine learning are expected to accelerate the discovery process by predicting novel derivatives with enhanced biological activity. Additionally, improvements in synthetic methodologies will enable more efficient production scales, making it easier for researchers to access this valuable compound.
In conclusion,6-Fluoro-benzofuran-2-carboxylic acid methyl ester (CAS No. 2105823-45-6) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structure and versatile chemical properties make it an indispensable tool for medicinal chemists seeking to develop new therapeutic agents. As ongoing studies continue to uncover its full range of applications,6-Fluoro-benzofuran-2-carboxylic acid methyl ester is poised to play an increasingly important role in drug discovery and development.
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